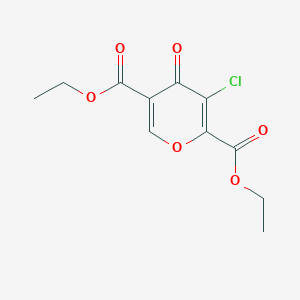
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₁ClO₆ It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyran ring . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would produce an alcohol.
科学的研究の応用
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diethyl 2,5-dicarboxylate-3,4-dihydropyran: Similar structure but lacks the chlorine atom.
Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Contains a different heterocyclic ring system.
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Another dihydropyridine derivative with different substituents.
特性
CAS番号 |
1246616-69-2 |
|---|---|
分子式 |
C11H11ClO6 |
分子量 |
274.65 g/mol |
IUPAC名 |
diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate |
InChI |
InChI=1S/C11H11ClO6/c1-3-16-10(14)6-5-18-9(7(12)8(6)13)11(15)17-4-2/h5H,3-4H2,1-2H3 |
InChIキー |
YZPMPQOGTKJAKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=C(C1=O)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


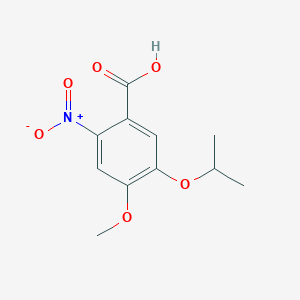
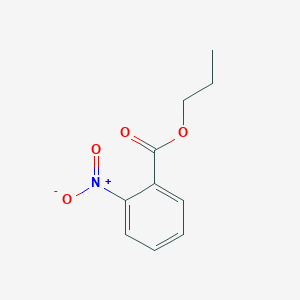

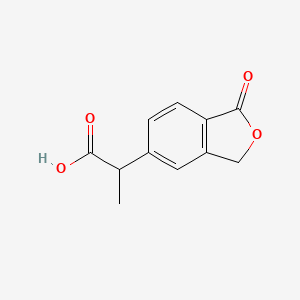
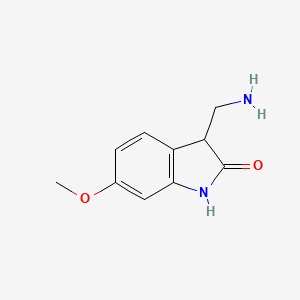



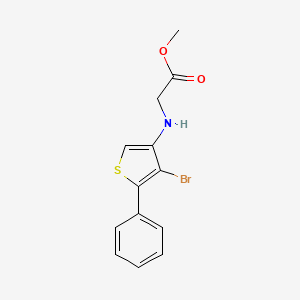

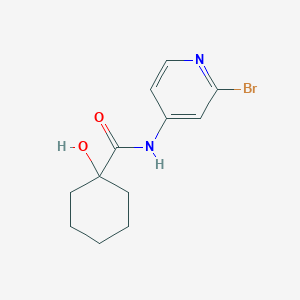
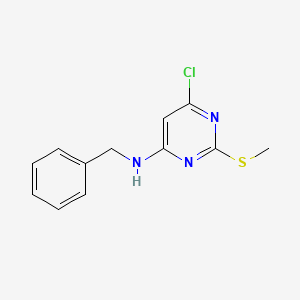
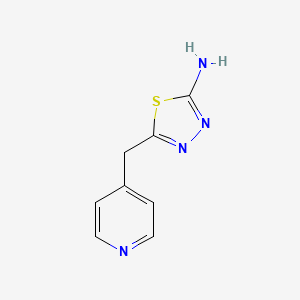
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
